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Section 1: Core Molecular Profile:
Physicochemical and Spectroscopic Properties
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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801

2-Methoxy-4-methylbenzaldehyde is a disubstituted aromatic aldehyde whose synthetic utility
is dictated by the interplay of its three functional groups: the aldehyde, the methoxy ether, and
the methyl group. Understanding its fundamental properties is the first step in leveraging its
reactivity.

Physicochemical Data Summary

The compound's physical properties are summarized in the table below. It exists as a low-
melting solid, a common characteristic for substituted benzaldehydes of this molecular weight.
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Property Value Reference(s)

CAS Number 57415-35-7 [1]12]

Molecular Formula CoH1002 [1]

Molecular Weight 150.17 g/mol [11[2]

IUPAC Name 2rmethoxy-4- [1]
methylbenzaldehyde

Physical Form Solid [3 from initial search]

Melting Point 425-43°C [6 from initial search]

Boiling Point 258 °C [11 from initial search]

Density 1.062 g/cm3 [25 from initial search]

Flash Point 114 °C [11 from initial search]
Store under an inert

Storage atmosphere at room [3, 18 from initial search]

temperature or 2-8°C.

Spectroscopic Signature Analysis

While a dedicated, published spectrum for 2-Methoxy-4-methylbenzaldehyde is not readily

available in public databases, its spectroscopic signature can be reliably predicted and

understood by analyzing its structure and comparing it to closely related analogues. This

analytical approach is fundamental to structure verification in a research setting.

Predicted *H NMR Spectrum (400 MHz, CDCls):

The proton NMR spectrum is expected to be highly informative, with distinct signals for each

proton environment.

e 0~10.3 ppm (s, 1H, -CHO): The aldehyde proton will appear as a sharp singlet far downfield.

Its chemical shift is influenced by the magnetic anisotropy of the benzene ring and the

electron-donating methoxy group, which slightly shields this proton compared to

benzaldehydes with electron-withdrawing groups.
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0 ~7.6-7.7 ppm (d, 1H, Ar-H): The aromatic proton at C6 (ortho to the aldehyde) is the most
deshielded aromatic proton due to the strong electron-withdrawing effect of the carbonyl
group. It will appear as a doublet, coupled to the proton at C5.

e 0 ~6.8-6.9 ppm (d, 1H, Ar-H): The aromatic proton at C5 (meta to the aldehyde) will be
significantly more shielded. It will appear as a doublet from coupling to the C6 proton.

e 0 ~6.7-6.8 ppm (s, 1H, Ar-H): The aromatic proton at C3 (ortho to the methoxy group) will be
the most shielded aromatic proton and will likely appear as a singlet or a narrowly split
doublet.

e 0 ~3.9 ppm (s, 3H, -OCH?s): The methoxy protons will appear as a sharp singlet,
characteristic of ether methyl groups on an aromatic ring.

0 ~2.4 ppm (s, 3H, -CHs): The methyl protons on the ring will appear as a sharp singlet in the
typical benzylic methyl region.

Predicted 13C NMR Spectrum (100 MHz, CDCls):

The carbon spectrum will show nine distinct signals, reflecting the molecule's asymmetry.

0 ~191 ppm (-CHO): The aldehyde carbonyl carbon is the most deshielded.

0 ~162 ppm (C-OCHs): The aromatic carbon directly attached to the electron-donating
oxygen of the methoxy group will be far downfield.

0 ~145 ppm (C-CHs): The carbon bearing the methyl group.

0 ~120-135 ppm (Ar-C): The remaining four aromatic carbons, including the carbon ortho to
the aldehyde (C6), which will be relatively deshielded, and the others which are more
shielded.

0 ~56 ppm (-OCHs): The methoxy carbon.

0 ~22 ppm (-CHs): The methyl carbon.

Mass Spectrometry (MS):
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In an electron ionization (EI) mass spectrum, the molecule will exhibit a clear molecular ion

peak.

Molecular lon (M*): m/z = 150.

Key Fragment (M-1)*: A strong peak at m/z = 149, corresponding to the highly stable acylium
ion formed by the loss of the aldehydic hydrogen radical. This is a characteristic
fragmentation pattern for aromatic aldehydes.[1]

Other Fragments: Expect further fragmentation corresponding to the loss of a methyl radical
(m/z = 135) from the methoxy group or the loss of CO (m/z = 122).

Infrared (IR) Spectroscopy:

The IR spectrum provides a rapid diagnostic for key functional groups.

~2850 and ~2750 cm~1: A characteristic pair of bands (Fermi doublet) for the C-H stretch of
the aldehyde.

~1680-1700 cm~1: A strong, sharp absorption from the C=0 stretch of the conjugated
aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to
conjugation with the ring.

~1600 and ~1480 cm~1: C=C stretching vibrations within the aromatic ring.

~1250 cm~1; A strong C-O stretching band for the aryl ether (methoxy group).

Section 2: Synthesis Methodologies and Protocols

The synthesis of 2-Methoxy-4-methylbenzaldehyde is most efficiently achieved via the

methylation of its phenolic precursor, 2-hydroxy-4-methylbenzaldehyde. This precursor can, in

turn, be synthesized from readily available starting materials like p-cresol. This two-step

approach provides a reliable and scalable route.
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Step 1: Formylation

SnCla, Paraformaldehyde
Toluene, 100°C

(2—Hydroxy—4—methylbenzaldehyde)

K2COs3, Methyl Iodide
DMEF, 20°C

Step 2: Methylation (Wi%iamson Ether Synthesis)

(2-Methoxy-4-methylbenzaldehyda

Click to download full resolution via product page
Caption: Two-step synthesis workflow for 2-Methoxy-4-methylbenzaldehyde.

Detailed Experimental Protocol: Methylation of 2-
Hydroxy-4-methylbenzaldehyde

This protocol is based on the well-established Williamson ether synthesis, a robust method for
forming ethers. The choice of potassium carbonate as the base is critical; it is strong enough to
deprotonate the phenol but not so strong as to cause side reactions with the aldehyde.
Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sn2 reaction.

Materials:
o 2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

e Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)
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e Methyl lodide (CHsl) (1.2 eq)

e Anhydrous Dimethylformamide (DMF)

o Diethyl ether

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:

e Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-
methylbenzaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

» Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a
suspension.

o Methylation: Stir the mixture vigorously and add methyl iodide dropwise at room
temperature. A slight exotherm may be observed.

e Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The
progress can be monitored by Thin Layer Chromatography (TLC), observing the
consumption of the starting material (a UV-active spot that will also stain with potassium
permanganate) and the appearance of a new, less polar product spot.

e Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory
funnel containing water.

o Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers
contain the desired product.

e Washing: Combine the organic extracts and wash sequentially with water, saturated sodium
bicarbonate solution, and finally brine. This removes residual DMF and unreacted methyl
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iodide.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

« Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable
solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to
yield pure 2-Methoxy-4-methylbenzaldehyde.

Section 3: Chemical Reactivity and Mechanistic
Insights

The reactivity of 2-Methoxy-4-methylbenzaldehyde is a direct consequence of the electronic
effects exerted by its substituents. Both the methoxy and methyl groups are electron-donating
groups (EDGs), which fundamentally alters the reactivity of both the aldehyde and the aromatic
ring compared to unsubstituted benzaldehyde.

» Methoxy Group Effect: The dominant effect is the +M (mesomeric or resonance) effect,
where the oxygen lone pairs donate electron density into the ring. This is partially offset by a
weaker -| (inductive) electron-withdrawing effect due to oxygen's electronegativity. The net
result is strong electron donation.

» Methyl Group Effect: The methyl group is a weak electron-donating group through induction
(+1) and hyperconjugation.

Caption: Influence of electron-donating groups on reactivity.

Reactivity of the Aldehyde Group

The electron density donated by the methoxy group extends to the carbonyl carbon, reducing
its electrophilicity (the magnitude of its partial positive charge). Consequently, 2-Methoxy-4-
methylbenzaldehyde is less reactive towards nucleophiles than unsubstituted benzaldehyde.
[3] This is a critical consideration in planning reactions such as Grignard additions, Wittig
reactions, or cyanohydrin formation, which may require more forcing conditions or longer
reaction times.
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A prime example of its synthetic utility is in reductive amination. The aldehyde can react with an
amine (or ammonia source like ammonium formate) to form an imine, which is then reduced in
situ to the corresponding amine. This is a powerful method for introducing substituted
benzylamine moieties in drug synthesis. [21 from initial search]

Reactivity of the Aromatic Ring

Conversely, the electron-donating nature of the substituents activates the aromatic ring towards
electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The
methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the
methyl group, electrophilic attack will be strongly directed to the positions ortho to the methoxy
group (C3 and C5). This predictable regioselectivity makes the molecule a valuable scaffold for
building more complex, highly substituted aromatic systems.

Section 4: Applications in Drug Discovery and
Development

Aromatic aldehydes are cornerstone intermediates in medicinal chemistry. 2-Methoxy-4-
methylbenzaldehyde serves as a versatile starting material, providing a scaffold that can be
elaborated into more complex molecular architectures.

» Scaffold for Heterocycle Synthesis: The aldehyde functionality is a key handle for
constructing heterocyclic rings. It can be condensed with various nucleophiles (e.g.,
hydrazines, hydroxylamines, active methylene compounds) to form pyrazoles, isoxazoles,
and other ring systems prevalent in pharmaceuticals.

 Intermediate for Bioactive Molecules: Its role as a synthetic precursor is explicitly noted in
the context of developing tachykinin NK2 receptor antagonists. [18 from initial search] These
antagonists have been investigated for the treatment of conditions like irritable bowel
syndrome (IBS), demonstrating the compound's direct relevance to modern drug
development programs. The 2-methoxy-4-methylphenyl moiety often imparts desirable
pharmacokinetic properties or facilitates specific binding interactions within a target protein.

Section 5: Safety and Handling Protocols
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As a substituted benzaldehyde, this compound requires careful handling in a laboratory setting.
Adherence to standard safety protocols is mandatory to mitigate risks.

5.1 GHS Hazard Identification[1]
» Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
5.2 Recommended Handling Procedures

o Engineering Controls: Always handle this chemical within a certified chemical fume hood to
avoid inhalation of dust or vapors.

o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile).
o Skin Protection: Wear a lab coat.

e Handling Practices: Avoid generating dust. Ensure all containers are properly labeled and
sealed when not in use.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials,
particularly strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter drains or water courses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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